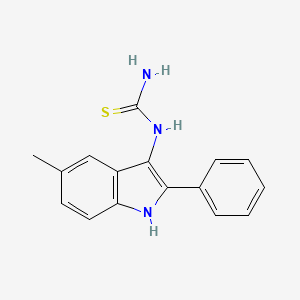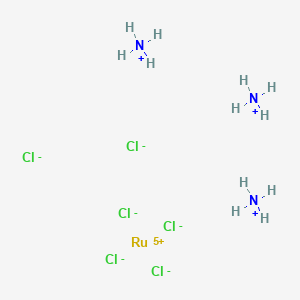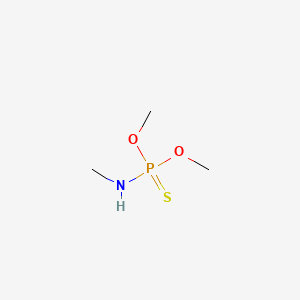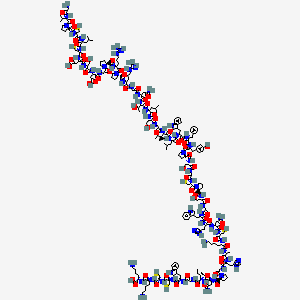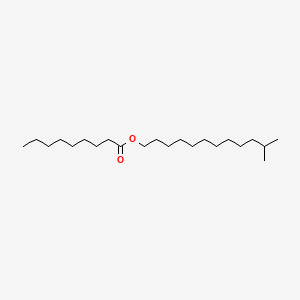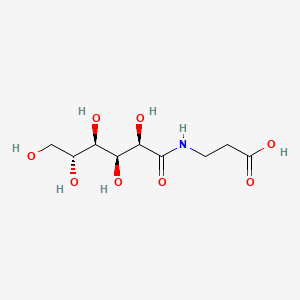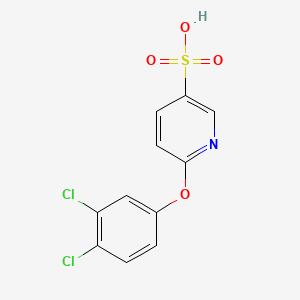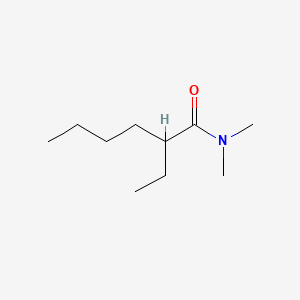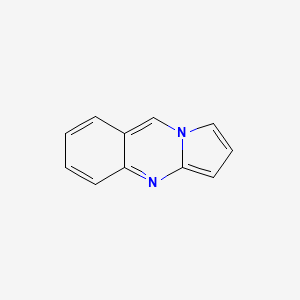![molecular formula C23H15N3O5S B12643026 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions. One common method includes the condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, followed by nucleophilic attack and tautomerization . Industrial production methods may involve high-throughput docking and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common reagents include rhodium catalysts for condensation reactions and palladium for reduction reactions. Major products formed from these reactions include various substituted isoindole derivatives .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have been studied for their potential as inhibitors of protein kinase CK2, which is involved in various pathological processes . These compounds have shown promise as anti-neoplastic and antiviral agents. Additionally, they are used in the development of fluorophores for lipid droplet imaging due to their unique fluorescence properties .
Mechanism of Action
The mechanism of action for 1H-Isoindole-1,3(2H)-dione derivatives involves binding to the ATP-binding site of protein kinase CK2, inhibiting its activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy.
Comparison with Similar Compounds
Similar compounds include 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones, which also act as CK2 inhibitors . 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is unique due to its specific structural features that enhance its binding affinity and selectivity for CK2 .
Properties
Molecular Formula |
C23H15N3O5S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
5-[5-[[2-imino-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H15N3O5S/c1-30-14-4-2-3-13(10-14)26-22(29)19(32-23(26)24)11-15-6-8-18(31-15)12-5-7-16-17(9-12)21(28)25-20(16)27/h2-11,24H,1H3,(H,25,27,28) |
InChI Key |
HCJVVFVIICAVRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


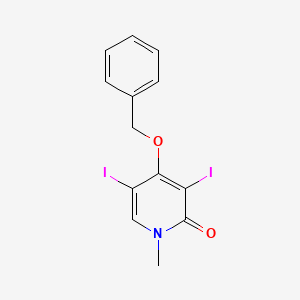
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
